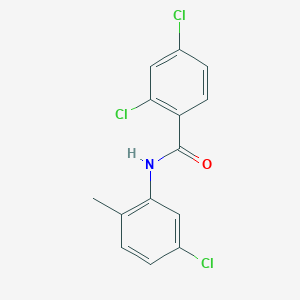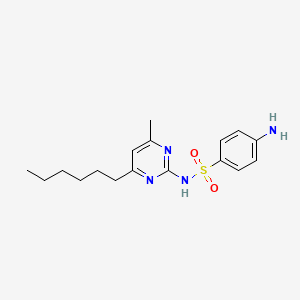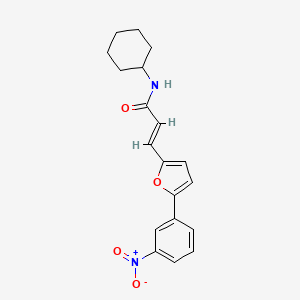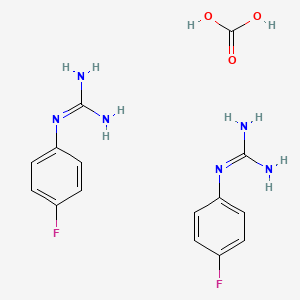
(Propylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propylsulfinyl)benzene typically involves the reaction of benzene with propylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the propylsulfonyl group is introduced to the benzene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane
Catalyst/Base: Pyridine or other suitable bases
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Propylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the sulfinyl group can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: (Propylsulfonyl)benzene
Reduction: (Propylthio)benzene
Substitution: Various substituted this compound derivatives
Scientific Research Applications
(Propylsulfinyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Propylsulfinyl)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include:
Electrophilic Aromatic Substitution: The sulfinyl group can activate or deactivate the benzene ring towards electrophilic attack.
Oxidation-Reduction Reactions: The sulfinyl group can undergo redox reactions, altering the compound’s chemical properties.
Comparison with Similar Compounds
(Propylsulfinyl)benzene can be compared with other similar compounds such as:
(Methylsulfinyl)benzene: Similar structure but with a methyl group instead of a propyl group.
(Ethylsulfinyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
(Butylsulfinyl)benzene: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chemical properties and reactivity due to the presence of the propylsulfinyl group, which can influence its behavior in various chemical reactions and applications.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
propylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
QVRZWGALJMYTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)









